D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)

Description

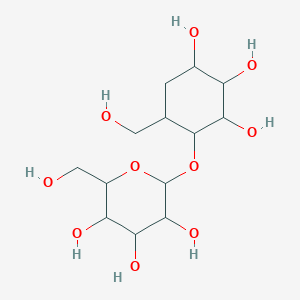

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a synthetic disaccharide analog that mimics the structure of maltose It is composed of two glucose molecules linked by a glycosidic bond, similar to maltose, but with slight structural modifications that confer unique properties

Properties

CAS No. |

143899-78-9 |

|---|---|

Molecular Formula |

C13H24O10 |

Molecular Weight |

340.32 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |

InChI Key |

QEPBBTWOHBYIIZ-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Other CAS No. |

143956-62-1 |

Synonyms |

pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through a series of chemical reactions involving the modification of glucose molecules. The synthesis typically involves the protection of hydroxyl groups, glycosylation to form the glycosidic bond, and subsequent deprotection. Common reagents used in these reactions include acetyl chloride for protection, silver carbonate for glycosylation, and methanol for deprotection.

Industrial Production Methods: Industrial production of pseudo-maltose involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:

Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of pseudo-maltose can yield alcohol derivatives using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Ethers or esters.

Scientific Research Applications

D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Serves as a substrate for enzymatic studies, particularly for enzymes involved in carbohydrate metabolism.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of metabolic disorders.

Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.

Mechanism of Action

The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The molecular targets include enzymes like maltase and isomaltase, which are involved in carbohydrate digestion. The pathways affected by pseudo-maltose include those related to glucose metabolism and energy production.

Comparison with Similar Compounds

Maltose: A natural disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond.

Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.

Acarbose: A pseudo-oligosaccharide that inhibits α-glucosidase enzymes.

Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its synthetic origin and structural modifications that confer distinct properties compared to natural disaccharides. These modifications allow for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.